Aminotriazine

Description

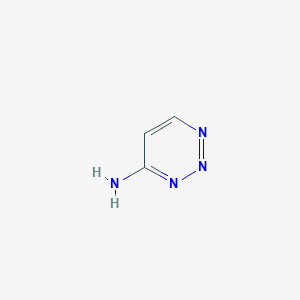

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H4N4 |

|---|---|

Molecular Weight |

96.09 g/mol |

IUPAC Name |

triazin-4-amine |

InChI |

InChI=1S/C3H4N4/c4-3-1-2-5-7-6-3/h1-2H,(H2,4,5,6) |

InChI Key |

QQOWHRYOXYEMTL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=NN=C1N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Aminotriazines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of aminotriazines, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details their physicochemical characteristics, reactivity, and key roles as therapeutic agents, with a focus on their applications as kinase inhibitors, central nervous system modulators, and antibacterial agents.

Physicochemical Properties of Aminotriazine Isomers

The properties of aminotriazines are dictated by the arrangement of nitrogen atoms within the triazine ring and the position of the amino substituent(s). The three core triazine isomers are 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine. The addition of an amino group to these scaffolds imparts distinct electronic and steric properties that influence their biological activity and pharmaceutical potential. Below is a summary of key physicochemical data for representative this compound compounds.

| Property | 1,2,3-Triazin-4-amine | 1,2,4-Triazin-3-amine | 1,3,5-Triazin-2-amine |

| Molecular Formula | C₃H₄N₄[1] | C₃H₄N₄[1] | C₃H₄N₄ |

| Molecular Weight | 96.09 g/mol [1] | 96.09 g/mol [1] | 96.09 g/mol |

| Melting Point | Not available | 174-177 °C[2] | 219 - 224 °C[3] |

| pKa (of conjugate acid) | Not available | Not available | ~5.0 (for melamine, a triamino-1,3,5-triazine)[4] |

| Solubility | Soluble in organic solvents.[5] | Soluble in water, ethanol, and methanol.[6] | Limited solubility in water, better in organic solvents like acetone (B3395972) and ethanol.[7] |

| Appearance | Not available | Crystalline solid | White to off-white crystalline solid.[3] |

| Computed XLogP3 | -1[1] | -1.2[1] | Not available |

Chemical Reactivity and Synthesis

The triazine ring is electron-deficient due to the presence of three electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. Conversely, the amino group is a nucleophile and can react with electrophiles. This dual reactivity is a cornerstone of this compound chemistry.

Reactivity of the this compound Core

-

Nucleophilic Aromatic Substitution: Halogenated triazines are highly reactive towards nucleophiles. The chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be sequentially substituted by nucleophiles like amines, alcohols, and thiols with increasing temperature, allowing for the controlled synthesis of mono-, di-, and tri-substituted derivatives.

-

Reactions of the Amino Group: The exocyclic amino group behaves as a typical amine. It can be acylated, alkylated, and can participate in condensation reactions. For instance, it can react with isocyanates and benzoyl chlorides to form ureido and benzoylated compounds, respectively.[8]

-

Electrophilic Substitution: Due to the electron-withdrawing nature of the triazine ring, electrophilic substitution on the ring is generally difficult.[9]

General Synthesis Protocol

A common method for the synthesis of aminotriazines involves the cyclocondensation of a biguanide (B1667054) with an ester. The following is a representative protocol for the synthesis of a substituted 2-amino-1,3,5-triazine.

Protocol: Synthesis of 2-Amino-4-morpholino-s-triazine [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-amino-4-chloro-6-morpholino-s-triazine in a suitable solvent such as dioxane.

-

Addition of Reagents: Add 1.1 equivalents of the desired amine nucleophile (e.g., ammonia (B1221849) or a primary/secondary amine) and 1.2 equivalents of a base (e.g., triethylamine (B128534) or sodium carbonate) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid by-products and wash with the solvent.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid is then washed with cold water and recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure 2-amino-4-morpholino-s-triazine.[3]

Applications in Drug Development

The this compound scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity and selectivity.

Kinase Inhibitors

This compound derivatives have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[10]

-

Mechanism of Action: Many this compound-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.[11][12] This inhibition can block downstream signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, certain this compound derivatives have shown potent inhibitory activity against Pyruvate Dehydrogenase Kinase (PDK) and Phosphoinositide 3-kinase (PI3K).[10][13]

References

- 1. This compound | C3H4N4 | CID 18544386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. srs.tcu.edu [srs.tcu.edu]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles | Semantic Scholar [semanticscholar.org]

- 9. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Chemical Formula of Aminotriazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural and chemical properties of aminotriazines. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who are working with or interested in this important class of heterocyclic compounds. This guide delves into the fundamental aspects of aminotriazine chemistry, including their isomeric forms, molecular geometry, spectroscopic signatures, and synthetic methodologies. Furthermore, it presents a detailed look at a key biological pathway involving an this compound derivative, illustrating the crucial role these compounds play in biochemical processes.

Core Structure and Chemical Formula

Aminotriazines are a class of heterocyclic organic compounds characterized by a six-membered triazine ring to which at least one amino group is attached. The triazine ring consists of three nitrogen atoms and three carbon atoms. The general chemical formula for an this compound is C₃H₄N₄.[1]

There are three structural isomers of triazine, which differ in the positions of the nitrogen atoms in the ring: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (also known as s-triazine). Consequently, aminotriazines can exist in various isomeric forms depending on the parent triazine ring and the position of the amino substituent. The most common and well-studied aminotriazines are derivatives of the symmetrical 1,3,5-triazine. A prominent example is 2,4,6-triamino-1,3,5-triazine, commonly known as melamine (B1676169).

Quantitative Molecular Data

The precise molecular geometry of aminotriazines is crucial for understanding their chemical reactivity, intermolecular interactions, and biological activity. High-resolution analytical techniques such as X-ray crystallography have provided detailed insights into their bond lengths and angles. The following table summarizes key quantitative data for melamine, a representative this compound.

| Parameter | Value (Melamine) | Data Source |

| Chemical Formula | C₃H₆N₆ | PubChem |

| Molecular Weight | 126.12 g/mol | PubChem |

| C-N Bond Length (in ring) | 1.3579(16) Å | X-ray Crystallography[2] |

| C-NH₂ Bond Length | 1.3272(18) Å | X-ray Crystallography[2] |

| N-C-N Bond Angle (in ring) | 124.35(12)° - 124.82(17)° | X-ray Crystallography[2] |

| C-N-C Bond Angle (in ring) | 115.92(16)° - 116.26(12)° | X-ray Crystallography[2] |

| Topological Polar Surface Area | 109 Ų | PubChem (Computed) |

| XLogP3 | -1.4 | PubChem (Computed) |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and structural elucidation of aminotriazines. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide characteristic fingerprints of these molecules.

Infrared (IR) Spectroscopy of Melamine

The FTIR spectrum of melamine exhibits several characteristic absorption bands that correspond to specific vibrational modes within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3500 | N-H stretching vibrations of the amino groups.[3][4] |

| 1643-1650 | N-H bending (scissoring) of the amino groups.[4] |

| 1530-1577 | C-N stretching within the triazine ring.[3][4][5] |

| 1433-1533 | C-N stretching of the amino group bond.[4] |

| 1022-1025 | C-N stretching mode.[3][4] |

| 810-830 | Out-of-plane bending of the triazine ring and C-NH₂ group vibrations.[3][4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy of Melamine

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound structure.

-

¹H NMR: In a solvent like D₂O, the protons of the NH₂ groups in melamine often undergo rapid exchange with the solvent, leading to a diminished or absent signal. A peak around 5.93 ppm has been reported for the NH₂ protons, though its observation can be solvent and temperature-dependent.[6] An intense singlet peak observed at 4.514 δ (ppm) is often due to the presence of undeuterated water in the D₂O solvent.[6]

-

¹³C NMR: The ¹³C NMR spectrum of melamine shows signals in the upfield region that are characteristic of the triazine ring carbons. Signals at approximately 162 and 172 ppm can be attributed to the carbon atoms of the triazine ring.[6]

Experimental Protocols: Synthesis of 2,4-Diamino-1,3,5-triazines

A green and efficient method for the synthesis of 2,4-diamino-1,3,5-triazine derivatives involves the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation.[7] This procedure offers advantages such as reduced solvent usage, shorter reaction times, and a simple work-up.[7]

Materials:

-

Dicyandiamide

-

Substituted nitrile (e.g., benzonitrile)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microwave reactor

Procedure:

-

In a microwave-safe reaction vessel, combine dicyandiamide (1.0 eq) and the desired nitrile (1.2 eq).

-

Add a minimal amount of a high-boiling point solvent such as DMSO to create a slurry.

-

Seal the reaction vessel and place it in the microwave reactor.

-

Irradiate the mixture at a temperature of approximately 200°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Add water to the reaction mixture to precipitate the crude product.

-

Collect the solid product by filtration and wash it with water to remove any unreacted starting materials and the solvent.

-

The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualization of a Key Biological Pathway: Atrazine (B1667683) Catabolism

s-Triazine herbicides, such as atrazine, are widely used in agriculture. Their biodegradation in the environment is of significant interest. The catabolic pathway of atrazine in certain bacteria, such as Pseudomonas sp. strain ADP, has been extensively studied and provides an excellent example of a biological process involving an this compound derivative. This pathway involves a series of enzymatic reactions that ultimately mineralize atrazine to ammonia (B1221849) and carbon dioxide.

Caption: Enzymatic degradation pathway of atrazine.

This guide has provided a detailed technical overview of the structure and chemical formula of aminotriazines, with a focus on providing actionable data and protocols for scientific professionals. The combination of structural data, spectroscopic information, synthetic methods, and a relevant biological pathway offers a multi-faceted understanding of this important class of chemical compounds.

References

- 1. Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds | Semantic Scholar [semanticscholar.org]

- 2. The structure of the melamine–cyanuric acid co-crystal - CrystEngComm (RSC Publishing) DOI:10.1039/C3CE40709H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Atrazine Degradation Pathway [eawag-bbd.ethz.ch]

An In-depth Technical Guide to the Physical and Chemical Properties of Aminotriazine Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminotriazine compounds. Aminotriazines are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous biologically active molecules, playing a significant role in drug discovery and development. This document details their key characteristics, outlines experimental protocols for their determination, and explores their interactions within biological signaling pathways.

Physical Properties

The physical properties of this compound derivatives are crucial for their handling, formulation, and pharmacokinetic profiles. These properties are significantly influenced by the nature and position of substituents on the triazine ring.

Solubility

The solubility of this compound compounds varies widely depending on their specific structure, including the presence of polar functional groups and the overall molecular size.

Table 1: Solubility of Selected this compound Compounds

| Compound | Solvent | Temperature (°C) | Solubility |

| Ammelide (6-amino-1H-1,3,5-triazin-2-one) | Water | 20 | Soluble[1] |

| Ammelide (6-amino-1H-1,3,5-triazin-2-one) | Ethanol (B145695) | Not Specified | Soluble[1] |

| Ammelide (6-amino-1H-1,3,5-triazin-2-one) | Methanol (B129727) | Not Specified | Soluble[1] |

| 3-Amino-1,2,4-triazine | DMSO | Not Specified | Soluble (with sonication)[2] |

| 3-Amino-1,2,4-triazine | Methanol | Not Specified | Slightly Soluble (with sonication)[2] |

| Atrazine | Water | 25 | 33 mg/L |

| Simazine | Water | 20 | 5 mg/L |

| Cyanazine | Water | 25 | 171 mg/L |

| 6-heptadecyl-1,3,5-triazine-2,4-diamine | Water | Not Specified | Less soluble than smaller-chain counterparts |

| 6-heptadecyl-1,3,5-triazine-2,4-diamine | Non-polar organic solvents | Not Specified | Higher solubility |

The solubility of aminotriazines in water is influenced by temperature and pH. Generally, solubility in water increases with temperature[1]. Alkaline conditions may also increase the solubility of basic this compound compounds[1]. For less soluble compounds, the use of co-solvents like ethanol or urea (B33335) can significantly enhance their solubility in water[3].

Melting and Boiling Points

The melting and boiling points of this compound compounds are indicative of their purity and the strength of their intermolecular forces.

Table 2: Melting and Boiling Points of Selected this compound Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

| Ammelide | 198[1] | 369.3[1] |

| 3-Amino-1,2,4-triazine | 174-177[2][4] | 169.59 (rough estimate)[2][4] |

| 1,3,5-Triazin-2-amine | >206 (sublimes)[5] | 195-205[5] |

| Anilazine (B1666039) | 159-160 | Not Available |

pKa Values

The pKa value reflects the acidity or basicity of a molecule and is a critical parameter for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.

Table 3: Experimental pKa Values of Selected Triazine Derivatives

| Structure | Experimental pKa |

| 2,4-diamino-6-methyl-1,3,5-triazine | 5.35 |

| 2-amino-4,6-dimethyl-1,3,5-triazine | 5.56 |

| 2,4-diamino-6-ethyl-1,3,5-triazine | 5.58 |

| 2-amino-4-ethyl-6-methyl-1,3,5-triazine | 5.77 |

| 2,4-diamino-6-propyl-1,3,5-triazine | 5.86 |

| 2,4-diamino-6-isopropyl-1,3,5-triazine | 5.99 |

| 2-amino-4,6-diethyl-1,3,5-triazine | 5.84 |

| 2-amino-4-ethyl-6-propyl-1,3,5-triazine | 5.99 |

| 2,4-diamino-6-butyl-1,3,5-triazine | 6.08 |

Data sourced from DFT simulations and experimental comparisons[6][7].

Chemical Properties

The chemical properties of aminotriazines dictate their reactivity, stability, and potential for forming various derivatives.

Crystal Structure

The three-dimensional arrangement of atoms in a crystal lattice is fundamental to understanding the solid-state properties of a compound. X-ray crystallography is the definitive technique for determining this structure. For example, the crystal structure of anilazine [4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine] reveals a dihedral angle of 4.04 (8)° between the triazine and benzene (B151609) rings. The crystal packing is stabilized by weak C—H⋯N hydrogen bonds and short Cl⋯Cl contacts, forming two-dimensional networks that are further linked by weak intermolecular π–π interactions[8].

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and characterization of this compound compounds.

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. Characteristic bands for aminotriazines include N-H stretching vibrations for the amino groups and C=N stretching vibrations within the triazine ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of hydrogen and carbon atoms, respectively, providing detailed information about the molecular structure.

-

UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule and can be employed for quantitative analysis.

Thermal Stability

The thermal stability of this compound compounds is a measure of their resistance to decomposition at elevated temperatures. This is a critical parameter for drug storage and formulation. For instance, studies on diaminotriazole-substituted tetrazine compounds have shown that their thermal stability and decomposition kinetics can be determined using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)[9][10]. Some polynitrogenated heterocycles have demonstrated high thermal stability, with decomposition beginning above 250 °C in an inert atmosphere[11].

Reactivity

The reactivity of the this compound ring is characterized by the susceptibility of the carbon atoms to nucleophilic substitution, particularly when substituted with leaving groups like chlorine. The reactivity of the chlorine atoms on a trichlorotriazine (B8581814) (cyanuric chloride) molecule decreases with each successive substitution, allowing for the controlled, stepwise synthesis of mono-, di-, and tri-substituted derivatives by adjusting the reaction temperature[12]. Aminotriazines can undergo various reactions, including acylation, salification, and condensation reactions, to yield a diverse range of derivatives[13][14].

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound compounds are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the thermodynamic solubility determination using the shake-flask method.

-

Preparation of Saturated Solution: Add an excess amount of the solid this compound compound to a known volume of purified water or a relevant buffer solution in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved this compound compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility in units such as mg/mL or µM based on the measured concentration and the dilution factor.

Determination of Melting Point (Capillary Method)

This protocol outlines the determination of the melting point range using a digital melting point apparatus.

-

Sample Preparation: Finely powder a small amount of the dry this compound compound. Pack the powder into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point: Heat the sample rapidly to determine an approximate melting point range. Allow the apparatus to cool.

-

Accurate Melting Point: Using a fresh sample, heat at a rate of approximately 10-20 °C per minute until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle melts (the completion of melting). The recorded range is the melting point of the compound.

Determination of pKa (Potentiometric Titration)

This protocol describes the determination of pKa values by potentiometric titration.

-

Sample Preparation: Accurately weigh a sample of the this compound compound and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) if the compound is basic, or a strong base (e.g., NaOH) if the compound is acidic. Add the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. For more complex molecules or overlapping pKa values, specialized software can be used to analyze the titration curve and determine the pKa values.

X-ray Crystallography

This protocol provides a general workflow for single-crystal X-ray diffraction analysis.

-

Crystal Growth: Grow single crystals of the this compound compound of suitable size and quality (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a saturated solution, slow cooling of a hot, saturated solution, or vapor diffusion[15].

-

Crystal Mounting: Carefully mount a single crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) in an X-ray diffractometer. Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated[16].

-

Data Processing: Process the raw diffraction images to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure[16].

Spectroscopic Analysis (FT-IR, NMR, UV-Vis)

This section provides a general procedure for obtaining spectroscopic data.

-

FT-IR Spectroscopy:

-

Prepare the sample as a KBr pellet, a mull (e.g., Nujol), or a thin film on a salt plate (e.g., NaCl).

-

Acquire the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹[17].

-

-

NMR Spectroscopy:

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, water).

-

Record the absorbance spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer[10].

-

Thermal Analysis (TGA/DSC)

This protocol outlines a general procedure for thermal analysis.

-

Sample Preparation: Accurately weigh a small amount of the this compound compound (typically 1-10 mg) into an appropriate TGA or DSC pan (e.g., aluminum, alumina).

-

Instrument Setup: Place the sample pan and a reference pan (usually empty) into the TGA/DSC instrument.

-

Experimental Conditions: Program the instrument with the desired temperature range, heating rate (e.g., 10 °C/min), and atmosphere (e.g., nitrogen for inert conditions, air for oxidative conditions)[18][19].

-

Data Acquisition: Run the experiment and record the sample weight change (TGA) and differential heat flow (DSC) as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve for weight loss steps, indicating decomposition or loss of volatiles. Analyze the DSC curve for endothermic (e.g., melting) or exothermic (e.g., decomposition) events[18][19].

Role in Signaling Pathways

This compound derivatives have been extensively explored as modulators of various signaling pathways, particularly in the context of cancer and central nervous system disorders. Their rigid heterocyclic scaffold serves as an excellent pharmacophore for designing selective inhibitors and ligands.

Kinase Inhibition

Many this compound-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes.

This compound derivatives have shown promise as inhibitors of PDK, an enzyme that is often overexpressed in cancer cells and contributes to the metabolic shift known as the Warburg effect. By inhibiting PDK, these compounds can reverse this metabolic reprogramming and induce cancer cell death[5][20][21].

Caption: PDK Inhibition by this compound Derivatives.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature of many cancers. This compound derivatives have been developed as inhibitors of PI3K isoforms, demonstrating potential as anticancer agents[2][22].

Caption: PI3K Signaling Pathway Inhibition.

G-Protein Coupled Receptor (GPCR) Ligands

This compound derivatives have also been identified as ligands for GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.

The serotonin (B10506) 7 (5-HT₇) receptor is implicated in various central nervous system functions, including mood, cognition, and sleep. This compound-based compounds have been developed as selective 5-HT₇ receptor antagonists, showing potential for the treatment of depression and other neurological disorders[4][6][23].

Caption: 5-HT₇ Receptor Antagonism by Aminotriazines.

Synthesis Workflow

The synthesis of substituted this compound derivatives typically proceeds via the sequential nucleophilic substitution of chlorine atoms from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled and selective synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound 5-HT7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminotriazines with indole motif as novel, 5-HT7 receptor ligands with atypical binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. srs.tcu.edu [srs.tcu.edu]

- 8. benchchem.com [benchchem.com]

- 9. epa.gov [epa.gov]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aqueous Solubility Assay - Enamine [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 14. rjwave.org [rjwave.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 19. particletechlabs.com [particletechlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antitumor Activity of s-Triazine Derivatives: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, synthesis and biological activity of new this compound derivatives as selective 5-HT<sub>7</sub> receptor ligands [morressier.com]

An In-depth Technical Guide to Aminotriazine Isomers for Researchers and Drug Development Professionals

Introduction

Aminotriazines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and drug development due to their diverse pharmacological activities. The core triazine structure, a six-membered ring with three nitrogen atoms, can exist in three isomeric forms: 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579). The substitution of one or more hydrogen atoms with an amino group gives rise to the corresponding aminotriazine isomers. These compounds have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the different types of this compound isomers, their key characteristics, relevant experimental protocols, and their mechanisms of action, with a focus on their role as enzyme inhibitors in cancer therapy.

Types of this compound Isomers

The three parent triazine isomers are distinguished by the positions of the nitrogen atoms within the ring.[1][2] Amination of these core structures leads to the respective this compound isomers.

-

1,2,3-Aminotriazines: Also known as vicinal triazines, these are the least stable of the triazine isomers.[2]

-

1,2,4-Aminotriazines: Referred to as asymmetrical triazines, these isomers are key scaffolds in many biologically active compounds.[2]

-

1,3,5-Aminotriazines: Known as symmetrical or s-triazines, this is the most common and well-studied class of triazines.[1] Melamine (2,4,6-triamino-1,3,5-triazine) is a prominent example.[3]

Beyond these basic isomeric forms, aminotriazines can also exhibit other types of isomerism, such as:

-

Tautomerism: The presence of amino groups allows for amino-imino tautomerism, which can influence the compound's chemical reactivity and biological interactions.

-

Conformational Isomerism: Restricted rotation around the C-N bond between the triazine ring and the amino substituent can lead to the existence of different conformers.

Characteristics of this compound Isomers

The physicochemical properties of this compound isomers can vary significantly based on the arrangement of nitrogen atoms in the triazine ring and the nature and position of the amino substituents.

Table 1: Physicochemical Properties of Parent this compound Isomers

| Property | 4-Amino-1,2,3-triazine | 3-Amino-1,2,4-triazine | 2-Amino-1,3,5-triazine (a tautomer of Melamine) |

| Molecular Formula | C₃H₄N₄ | C₃H₄N₄ | C₃H₆N₆ |

| Molecular Weight | 96.09 g/mol [4] | 96.09 g/mol | 126.12 g/mol |

| Appearance | - | - | White crystalline solid[5] |

| Melting Point | - | - | 354 °C (decomposition)[3] |

| Boiling Point | - | - | >354 °C (sublimed)[3] |

| Solubility in Water | - | - | 3.2 g/L[3] |

| pKa | - | - | - |

| logP | -1[4] | - | - |

| Hydrogen Bond Donors | 2[4] | 2 | 3 |

| Hydrogen Bond Acceptors | 4[4] | 4 | 6 |

Note: Data for some isomers is limited due to their lower stability and prevalence in research.

Biological Characteristics

This compound derivatives are renowned for their broad range of biological activities, which are highly dependent on the isomeric form and the substituents on the triazine ring.

Table 2: Biological Activities and IC50/Ki Values of Selected this compound Derivatives

| Compound/Derivative Class | Isomer Type | Target/Cell Line | Activity | IC50/Ki Value | Reference(s) |

| Di- and tri-substituted s-triazines | 1,3,5-Triazine | MCF-7 (ER+) breast cancer | Anticancer | 0.1 - 0.77 µM | [6] |

| Di- and tri-substituted s-triazines | MDA-MB-231 (ER−) breast cancer | Anticancer | 6.49 µM | [6] | |

| 2,4-diamino-s-triazines | 1,3,5-Triazine | Mycobacterium tuberculosis DHFR | Antitubercular | MIC: 1.57 - 1.76 µM | [7] |

| 5,6-dimethyl-2-guanidinobenzimidazole | 1,2,4-Triazine analog | Trypanosoma brucei DHFR | Anti-trypanosomal | Ki = 9 nM | [8] |

| Curcumin (as a DHFR inhibitor) | N/A | Dihydrofolate Reductase (DHFR) | Anticancer | Ki = 243 nM | [9] |

| Triazine-based derivatives | 1,3,5-Triazine | Dihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR) | Anticancer | GI50: 0.011 - 2.18 µM | [9] |

Experimental Protocols

The synthesis of this compound isomers often involves the nucleophilic substitution of chlorine atoms on a triazine ring with amines. The reactivity of the chlorine atoms can be controlled by temperature, allowing for sequential and selective substitution.

General Protocol for the Synthesis of Substituted 1,3,5-Aminotriazines:

This protocol is a generalized procedure based on the common methods described in the literature for the synthesis of mono-, di-, and tri-substituted s-triazine derivatives from cyanuric chloride.[10][11][12][13]

-

Monosubstitution:

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, methylene (B1212753) chloride) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of the first amine (1 equivalent) and a base (e.g., sodium carbonate, triethylamine) to scavenge the liberated HCl.

-

Stir the reaction mixture vigorously at 0-5 °C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitate and evaporate the solvent to obtain the monosubstituted product.

-

-

Disubstitution:

-

Dissolve the monosubstituted product in a suitable solvent (e.g., dioxane, THF).

-

Add a solution of the second amine (1 equivalent) and a base.

-

Increase the reaction temperature to room temperature or slightly above and stir for several hours (e.g., 8-12 hours), monitoring by TLC.

-

Work up the reaction mixture by pouring it into crushed ice, followed by filtration and washing to isolate the disubstituted product.

-

-

Trisubstitution:

-

Dissolve the disubstituted product in a suitable solvent.

-

Add the third amine (1 equivalent) and a base.

-

Reflux the reaction mixture for an extended period (e.g., 12-24 hours) until the reaction is complete as indicated by TLC.

-

Isolate the trisubstituted product by precipitation, filtration, and washing.

-

Characterization Methods:

The synthesized this compound derivatives are typically characterized using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and confirm the successful substitution of the amino groups. The signals for the protons and carbons on the triazine ring and the substituents provide key structural information.[14][15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the amino groups and C=N stretching of the triazine ring are typically observed.[10][16]

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

Signaling Pathways and Mechanisms of Action

A significant number of this compound derivatives exert their biological effects by inhibiting key enzymes involved in cellular proliferation and redox homeostasis. Two important targets are Dihydrofolate Reductase (DHFR) and Thioredoxin Reductase (TrxR).

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[17][18] THF and its derivatives are essential for the synthesis of purines and thymidylate, which are building blocks for DNA synthesis and repair.[19][20] Inhibition of DHFR leads to a depletion of THF, thereby disrupting DNA replication and leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[19]

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, comprising TrxR, thioredoxin (Trx), and NADPH, is a major cellular antioxidant system that plays a critical role in maintaining redox homeostasis.[21][22] TrxR reduces Trx, which in turn reduces oxidized proteins, thereby protecting cells from oxidative stress.[23] In many cancer cells, the thioredoxin system is overexpressed, contributing to tumor growth, survival, and resistance to therapy. This compound-based inhibitors of TrxR disrupt this protective mechanism, leading to an accumulation of reactive oxygen species (ROS), increased oxidative stress, and subsequent cancer cell apoptosis.[24]

This compound isomers represent a versatile and promising class of compounds for drug discovery and development. Their diverse biological activities, particularly as anticancer agents through the inhibition of key enzymes like DHFR and TrxR, make them attractive scaffolds for the design of novel therapeutics. A thorough understanding of the different isomeric forms, their physicochemical and biological characteristics, and their mechanisms of action is essential for researchers and scientists working in this field. The synthetic protocols and characterization methods outlined in this guide provide a foundation for the further exploration and development of novel this compound-based drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. globalscitechocean.com [globalscitechocean.com]

- 3. 2,4,6-Triamino-1,3,5-triazine for synthesis 108-78-1 [sigmaaldrich.com]

- 4. This compound | C3H4N4 | CID 18544386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Innovative Folate Inhibitors Leveraging the Amino Dihydrotriazine Motif from Cycloguanil for Their Potential as Anti-Trypanosoma brucei Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. New Approach for the One-Pot Synthesis of 1,3,5-Triazine Derivatives: Application of Cu(I) Supported on a Weakly Acidic Cation-Exchanger Resin in a Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 18. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 19. benchchem.com [benchchem.com]

- 20. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 21. Thioredoxin reductase - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Aminotriazine Derivatives: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminotriazine derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The 1,3,5-triazine (B166579) core, a six-membered ring with alternating carbon and nitrogen atoms, serves as a privileged scaffold. By modifying the functional groups attached to this core, researchers can modulate the physicochemical properties and biological activities of the resulting molecules. This adaptability has led to the development of this compound derivatives with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[1][2][3] This guide will provide an in-depth look at the functional groups of this compound derivatives, their role in targeting specific signaling pathways, and the experimental protocols used in their evaluation, with a focus on their application as kinase inhibitors in oncology.

Core Structure and Key Functional Groups

The fundamental structure of an this compound consists of a 1,3,5-triazine ring system where at least one substituent is an amino group. The reactivity of the triazine ring, particularly the susceptibility of its carbon atoms to nucleophilic substitution, allows for the introduction of a diverse array of functional groups.

Common Functional Groups and Their Significance:

-

Amino Group (-NH2): The defining feature of this class of compounds, the amino group, and its substituted variants (secondary and tertiary amines), are crucial for forming hydrogen bonds with biological targets.[4][5] They can also influence the compound's basicity and solubility.

-

Aryl and Heteroaryl Groups: These bulky substituents can engage in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. The electronic nature of these rings, whether electron-donating or electron-withdrawing, can significantly impact the overall electron distribution of the molecule and its binding affinity.

-

Alkyl Chains: These groups primarily contribute to the hydrophobicity of the molecule, which can affect its cell permeability and interaction with nonpolar regions of the target.

-

Hydroxyl (-OH) and Carbonyl (C=O) Groups: These polar groups can act as hydrogen bond donors and acceptors, respectively, contributing to the specificity and strength of the drug-target interaction.[4]

-

Halogens (F, Cl, Br, I): Halogen atoms can modulate the electronic properties of the molecule, enhance binding affinity through halogen bonding, and improve pharmacokinetic properties such as metabolic stability.

-

Sulfonamides (-SO2NHR): This functional group can form strong hydrogen bonds and is often used to improve the pharmacokinetic profile of a drug candidate.

The strategic placement and combination of these functional groups are central to the design of potent and selective this compound-based drugs.

Targeting the PI3K/AKT/mTOR Signaling Pathway

A prominent application of this compound derivatives is the inhibition of protein kinases, particularly within the PI3K/AKT/mTOr signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[6][7][8][9] Its dysregulation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[6][10]

This compound-based compounds, such as Apitolisib (GDC-0980), have been developed as dual inhibitors of PI3K and mTOR.[11][12][13][14] By targeting two key nodes in this pathway, these inhibitors can achieve a more potent and durable suppression of cancer cell growth.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of this compound derivatives as kinase inhibitors is highly dependent on the nature and position of their functional groups. Structure-activity relationship (SAR) studies are crucial for optimizing the lead compounds. Below is a table summarizing the inhibitory activity of Apitolisib (GDC-0980), an this compound derivative, against different isoforms of PI3K and mTOR.

| Compound | Target | IC50 / Ki (nM) | Reference |

| Apitolisib (GDC-0980) | PI3Kα | 5 | [13][14][15] |

| PI3Kβ | 27 | [13][14][15] | |

| PI3Kδ | 7 | [13][14][15] | |

| PI3Kγ | 14 | [13][14][15] | |

| mTOR | 17 (Ki) | [13][15] |

These data highlight the potent and relatively selective inhibitory profile of Apitolisib. Further SAR studies on similar this compound scaffolds have demonstrated that modifications to the substituents can fine-tune this selectivity and improve pharmacokinetic properties.[16][17][18][19]

Experimental Protocols

The development of this compound derivatives involves a series of well-defined experimental procedures, from chemical synthesis to biological evaluation.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile precursor. The three chlorine atoms can be sequentially substituted by various nucleophiles, such as amines, alcohols, and thiols, by carefully controlling the reaction temperature.

Protocol for a typical nucleophilic substitution:

-

Dissolve cyanuric chloride in a suitable solvent (e.g., acetone, THF).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Add the first nucleophile (e.g., an aromatic amine) dropwise while maintaining the temperature. The reaction is typically stirred for a few hours.

-

For the second substitution, warm the reaction mixture to room temperature and add the second nucleophile.

-

For the third substitution, the reaction mixture is often heated to reflux to facilitate the displacement of the final chlorine atom.

-

The final product is then isolated and purified, typically by recrystallization or column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and a vehicle control. A known cytotoxic drug is often used as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated by plotting the percentage of cell viability against the compound concentration.[20][21][22][23]

Conclusion

This compound derivatives are a highly valuable class of compounds in drug discovery, offering a tunable scaffold for the development of potent and selective therapeutic agents. Their success as kinase inhibitors, particularly in the context of the PI3K/AKT/mTOR pathway, underscores their potential in oncology. A thorough understanding of the roles of different functional groups, combined with robust synthetic and biological evaluation protocols, is essential for the continued development of novel this compound-based drugs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

References

- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. interchim.fr [interchim.fr]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. proteopedia.org [proteopedia.org]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GDC-0980 - LKT Labs [lktlabs.com]

- 12. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. axonmedchem.com [axonmedchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and preliminary structure-activity relationship studies of novel benzotriazine based compounds as Src inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design and Synthesis of Novel Amino-triazine Analogues as Selective Bruton's Tyrosine Kinase Inhibitors for Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

The Versatility of Aminotriazines: A Technical Guide to Their Key Applications in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

The aminotriazine scaffold, a six-membered heterocyclic ring containing three nitrogen atoms and at least one amino group, has emerged as a privileged structure in various scientific disciplines. Its unique electronic properties, synthetic tractability, and ability to engage in diverse intermolecular interactions have led to its widespread application in medicinal chemistry, materials science, and agriculture. This technical guide provides an in-depth exploration of the core applications of aminotriazines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate a deeper understanding and further innovation in the field.

Medicinal Chemistry: Targeting Disease with Precision

This compound derivatives have been extensively investigated as modulators of various biological targets, leading to the development of potent and selective inhibitors and antagonists for a range of diseases.

Enzyme Inhibition

Aminotriazines have proven to be a versatile framework for the design of potent enzyme inhibitors, playing a crucial role in the development of targeted therapies.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound-based molecules have been successfully developed as PI3K inhibitors.

Quantitative Data: PI3K Inhibition

| Compound Class | Target Isoform | IC50 (nM) | Reference |

| l-Aminoacyl-triazine Derivatives | PI3Kβ | Varies (compound-dependent) | [1] |

Signaling Pathway: PI3K/Akt/mTOR Cascade

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like Akt.

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of aminotriazines.

Experimental Protocol: PI3K Enzyme Inhibition Assay

A common method to determine the inhibitory potential of this compound compounds against PI3K is the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction.

Workflow: PI3K Inhibition Assay

Caption: Generalized workflow for a PI3K enzyme inhibition assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the this compound inhibitor in the kinase reaction buffer.

-

Kinase Reaction Setup: In a multi-well plate, add the recombinant PI3K enzyme, the lipid substrate (e.g., PIP2), and the diluted this compound inhibitor or vehicle control. Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

-

Reaction Termination and Detection: After a set incubation time, stop the reaction and measure the amount of ADP produced using a detection kit such as ADP-Glo™. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: The luminescence intensity is proportional to the amount of ADP produced and thus to the PI3K activity. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[1][2]

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic potential for conditions like glaucoma, epilepsy, and certain types of cancer. This compound-sulfonamide conjugates have been identified as potent inhibitors of several human CA isoforms.

Quantitative Data: Carbonic Anhydrase Inhibition

| Compound Class | Target Isoform | Kᵢ (nM) | Reference |

| Triazinyl-aminobenzenesulfonamides | hCA I | 51.67 | [3] |

| Triazinyl-aminobenzenesulfonamides | hCA II | 40.35 | [3] |

| Triazinyl-aminobenzenesulfonamides | hCA IX | 0.91 - 126.2 | [3] |

Experimental Protocol: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

The stopped-flow technique is a rapid kinetic method used to study fast reactions in solution, making it ideal for measuring CA activity.

Workflow: Stopped-Flow Assay

Caption: Workflow for a stopped-flow assay to measure carbonic anhydrase inhibition.

Methodology:

-

Reagent Preparation: Prepare two solutions. Solution A contains a buffer (e.g., TRIS), a pH indicator (e.g., phenol (B47542) red), and the carbonic anhydrase enzyme. For inhibition studies, the enzyme is pre-incubated with the this compound inhibitor. Solution B is a CO2-saturated solution.

-

Stopped-Flow Measurement: The two solutions are rapidly mixed in the stopped-flow instrument. The hydration of CO2 catalyzed by CA causes a rapid change in pH, which is monitored by the change in absorbance of the pH indicator over a short time scale (milliseconds to seconds).

-

Data Analysis: The initial rate of the reaction is determined from the absorbance change over time. By measuring the rates at different inhibitor concentrations, the inhibition constant (Kᵢ) can be calculated.[4][5]

Receptor Antagonism

This compound derivatives have also been designed to act as antagonists for various G protein-coupled receptors (GPCRs), which are crucial targets in drug discovery.

The 5-HT₇ receptor is implicated in various central nervous system disorders, including depression and anxiety. Aminotriazines with an indole (B1671886) motif have been developed as potent and selective 5-HT₇ receptor antagonists.

Quantitative Data: 5-HT₇ Receptor Binding Affinity

| Compound Class | Target | Kᵢ (nM) | Reference |

| Indoleaminotriazines | 5-HT₇R | 8 - 55 | [4] |

Materials Science: Engineering Novel Amorphous Materials

Beyond their biological activities, aminotriazines are valuable building blocks in materials science, particularly in the creation of molecular glasses. These are low-molecular-weight organic compounds that exist in a non-crystalline, amorphous solid state.

This compound-Based Molecular Glasses

Triazine derivatives with arylamino substituents have been shown to form stable molecular glasses with tunable glass transition temperatures (Tg). These materials are of interest for applications in organic electronics and other advanced technologies.

Quantitative Data: Thermal Properties of this compound Glasses

| Compound Type | Glass Transition Temperature (Tg) (°C) | Reference |

| Phenylamino-substituted triazines | -19 to 32 | [6][7] |

| Cyclohexylamino-substituted triazines | Generally higher than phenylamino (B1219803) analogs | [6][7] |

Experimental Protocol: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Workflow: DSC Measurement

Caption: Workflow for determining the glass transition temperature using DSC.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of the this compound compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

DSC Analysis: The sample and reference pans are placed in the DSC instrument. The temperature is ramped up and/or down at a controlled rate.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference.

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the resulting thermogram (a plot of heat flow versus temperature). The Tg is typically determined as the midpoint of this transition.[8][9]

Agricultural Chemistry: Protecting Crops and Enhancing Yields

In the agricultural sector, aminotriazines have a long history of use as herbicides for the control of broadleaf and grassy weeds in various crops.

Triazine Herbicides

Herbicides based on the this compound structure, such as atrazine (B1667683) and simazine, function by inhibiting photosynthesis in susceptible plants. They are widely used due to their effectiveness and relatively low cost.

Mode of Action: Inhibition of Photosynthesis

Triazine herbicides act by blocking electron transport in photosystem II (PSII) of the photosynthetic apparatus. This disruption leads to the production of reactive oxygen species, which cause rapid cellular damage and ultimately plant death.

Logical Relationship: Herbicide Mode of Action

Caption: Mode of action of triazine herbicides, leading to plant death.

Conclusion

The this compound core has demonstrated remarkable utility across a spectrum of scientific research, from the rational design of life-saving medicines to the engineering of advanced materials and the development of effective agricultural solutions. The synthetic accessibility of this scaffold, coupled with its capacity for diverse chemical modifications, ensures that aminotriazines will continue to be a fertile ground for discovery and innovation. This guide has provided a comprehensive overview of the key applications, supported by quantitative data, detailed experimental protocols, and clear visual diagrams, to empower researchers in their pursuit of new and impactful this compound-based technologies.

References

- 1. courses.edx.org [courses.edx.org]

- 2. IC50 - Wikipedia [en.wikipedia.org]

- 3. ijpras.com [ijpras.com]

- 4. 2.3. Carbonic anhydrase inhibition [bio-protocol.org]

- 5. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K enzyme inhibition assays [bio-protocol.org]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Aminotriazine Nomenclature and IUPAC Naming Conventions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nomenclature and IUPAC naming conventions for aminotriazines, a critical class of heterocyclic compounds with widespread applications in pharmaceuticals, agriculture, and materials science. Understanding the precise naming of these molecules is paramount for unambiguous scientific communication, database searching, and regulatory compliance.

Core Triazine Isomers and Numbering

Triazines are six-membered heterocyclic aromatic rings containing three nitrogen atoms, with the molecular formula C₃H₃N₃. There are three structural isomers of triazine, distinguished by the positions of their nitrogen atoms. The IUPAC-approved numbering of these rings is fundamental to the nomenclature of their derivatives.[1][2]

-

1,3,5-Triazine (B166579) (s-triazine): The most common and symmetrical isomer. Numbering starts at a nitrogen atom and proceeds around the ring to give the nitrogen atoms the locants 1, 3, and 5.

-

1,2,4-Triazine (as-triazine): An asymmetrical isomer. Numbering begins with the nitrogen atom adjacent to the single carbon atom and continues in a way that gives the other nitrogen atoms the lowest possible locants.

-

1,2,3-Triazine (v-triazine): Another asymmetrical isomer. The numbering starts from a nitrogen atom that is part of the N-N-N sequence and proceeds through the other two nitrogen atoms.

The logical relationship for numbering the 1,3,5-triazine ring is illustrated below.

References

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Aminotriazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diverse applications of aminotriazine and its derivatives in medicinal chemistry and drug development underscore the critical need for comprehensive safety and handling protocols in the laboratory. This guide provides an in-depth overview of the safety precautions, handling procedures, and emergency responses required when working with this compound, with a primary focus on the commonly utilized isomer, 3-Amino-1,2,4-triazine. While this document centers on 3-Amino-1,2,4-triazine, it is imperative for researchers to consult the specific Safety Data Sheet (SDS) for any this compound isomer or derivative being used, as properties and hazards can vary. Other isomers include, but are not limited to, 2-Amino-1,3,5-triazine.

Core Safety & Physical Data

Understanding the inherent properties and hazards of a chemical is the foundation of safe laboratory practice. The following tables summarize key quantitative data for 3-Amino-1,2,4-triazine, compiled from various safety data sheets and chemical databases.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C3H4N4 | [1][2] |

| Molecular Weight | 96.09 g/mol | [1][2] |

| Melting Point | 174-177 °C | [3] |

| Appearance | Tan powder | [4] |

| Solubility | No data available | [5] |

| Flash Point | Not applicable | [6] |

| Autoignition Temperature | Not applicable | [6] |

Hazard Identification and Classification

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2][7] |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [8] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [8] |

Experimental Protocols for Safe Handling

Adherence to standardized protocols is essential to mitigate the risks associated with handling this compound. The following sections detail the necessary procedures for personal protection, spill management, and emergency response.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial. The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield should be worn at all times.[9]

-

Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Gloves must be inspected before use and disposed of properly after handling the material.[9][10]

-

Body Protection: A lab coat or impervious clothing must be worn to prevent skin contact.[9][10]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5][9] If dust formation is likely, a NIOSH-approved respirator is recommended.[9]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

-

Evacuate: Immediately evacuate the affected area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, use an absorbent material to contain the substance.

-

Clean-up: Carefully sweep up the spilled solid, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4]

-

Decontaminate: Clean the spill area with an appropriate solvent.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[9]

Visualizing Laboratory Safety Workflows

To further clarify the procedural logic of laboratory safety, the following diagrams, created using the DOT language, illustrate key workflows.

Caption: Workflow for the safe handling of this compound in the laboratory.

References

- 1. This compound | C3H4N4 | CID 18544386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1,2,4-triazine | C3H4N4 | CID 70715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-AMINO-1,2,4-TRIAZINE | 1120-99-6 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. echemi.com [echemi.com]

- 8. biosynth.com [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

Aminotriazines: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Review of the Synthesis, Pharmacological Activity, and Therapeutic Potential of a Versatile Heterocyclic Scaffold

Introduction

Aminotriazines, a class of nitrogen-containing heterocyclic compounds, have emerged as a privileged scaffold in medicinal chemistry and drug discovery. Their unique structural features and synthetic tractability have led to the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of aminotriazines, focusing on their chemical properties, synthesis methodologies, and their significant role as modulators of key biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Core Chemical Properties of Aminotriazines

The aminotriazine core consists of a six-membered aromatic ring containing three nitrogen atoms, with one or more amino group substituents. The three isomeric forms are 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine (B166579) (s-triazine), with the 1,3,5-s-triazine being a common scaffold in many biologically active compounds. The presence of nitrogen atoms and amino substituents imparts specific physicochemical properties, including hydrogen bonding capabilities and the potential for multiple points of diversification, making them attractive for designing targeted therapeutics.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is versatile, with several established methods allowing for the controlled introduction of various substituents. The most common precursor is the readily available and cost-effective 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms at different temperatures allows for a stepwise and selective nucleophilic substitution.

Experimental Protocol: Sequential Nucleophilic Substitution of Cyanuric Chloride (Conventional Method)

This protocol describes a general procedure for the synthesis of mono-, di-, and trisubstituted s-triazine derivatives.

Materials:

-

Cyanuric chloride

-

Appropriate nucleophiles (e.g., amines, anilines, morpholine, piperidine)

-

Sodium carbonate or other suitable base

-

Acetone or other suitable solvent

-

Methylene chloride

-

1N HCl

Procedure:

-

Monosubstitution:

-

Dissolve cyanuric chloride (1 equivalent) in acetone.

-

In a separate vessel, dissolve the first nucleophile (1 equivalent) and sodium carbonate (2 equivalents) in water.

-

Cool the cyanuric chloride solution to 0-5°C in an ice bath.

-

Slowly add the nucleophile solution to the cyanuric chloride solution with vigorous stirring.

-

Continue stirring at 0-5°C for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the monosubstituted product.

-

Filter the precipitate, wash with cold water, and dry.

-

-

Disubstitution:

-

Dissolve the monosubstituted product (1 equivalent) in a suitable solvent (e.g., acetone, dioxane).

-

Add the second nucleophile (1.1 equivalents) and a base (e.g., sodium carbonate, 2 equivalents).

-

Stir the reaction mixture at room temperature for 8-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, neutralize the reaction mixture with 1N HCl.

-

Filter the resulting precipitate, wash with water, and dry.

-

-

Trisubstitution:

-

Dissolve the disubstituted product (1 equivalent) in a suitable solvent (e.g., dioxane).

-

Add the third nucleophile (1.2 equivalents) and a base.

-

Heat the reaction mixture to reflux (70-100°C) for 12-24 hours.

-

Monitor the reaction by TLC.

-

After cooling, the product can be isolated by filtration or extraction.

-

Experimental Protocol: Microwave-Assisted Synthesis of Aminotriazines

Microwave irradiation offers a rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times.[1]

Materials:

-

Cyanuric chloride or a substituted chlorotriazine

-

Nucleophile

-

Base (e.g., K2CO3, Na2CO3)

-

Solvent (e.g., DMF, ethanol)

-

Microwave reactor

Procedure:

-

Combine the chlorotriazine derivative (1 equivalent), the nucleophile (1.2-1.5 equivalents), and the base (2-3 equivalents) in a microwave-safe reaction vessel.

-

Add a suitable solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a specified temperature (e.g., 100-150°C) for a short duration (e.g., 2-30 minutes).[2]

-

After cooling, the product can be isolated by precipitation with water, followed by filtration and purification.

Pharmacological Roles and Mechanisms of Action

This compound derivatives have demonstrated a wide range of biological activities, targeting various enzymes and receptors implicated in disease.

Anticancer Activity

Many this compound-based compounds exhibit potent anticancer properties by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.

PI3K/Akt/mTOR Pathway Inhibition:

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth and survival.[3] Its dysregulation is a common feature in many cancers. Several s-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[4] For instance, Gedatolisib is a dual inhibitor of PI3K and mTOR that has been investigated in clinical trials for metastatic breast cancer.[4]

EGFR Inhibition:

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the MAPK and PI3K/Akt pathways, leading to cell proliferation.[5] Mutations and overexpression of EGFR are common in various cancers. This compound derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs).[4]

Bruton's Tyrosine Kinase (BTK) Inhibition:

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[6] Ibrutinib, a potent BTK inhibitor, has revolutionized the treatment of certain B-cell malignancies. The this compound scaffold has been explored for the development of novel BTK inhibitors.

Neurological and Psychiatric Disorders

5-HT7 Receptor Antagonism: